Bisantrene HCl -

Bisantrene HCl

Catalog Number: EVT-10986250
CAS Number:
Molecular Formula: C22H23ClN8
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisantrene Hydrochloride is the hydrochloride salt of an anthracenyl bishydrazone with antineoplastic activity. Bisantrene intercalates with and disrupts the helical structure of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. This agent is similar to doxorubicin in activity, but unlike doxorubicin, does not exhibit cardiotoxicity.
Overview

Bisantrene hydrochloride is an anthracenyl bishydrazone compound known for its antineoplastic properties, particularly in cancer treatment. It exhibits mechanisms similar to anthracyclines, such as doxorubicin, but with reduced cardiotoxicity. The compound intercalates into DNA, leading to significant disruptions in DNA replication and transcription processes, making it a valuable agent in chemotherapy.

Source

Bisantrene hydrochloride is derived from the synthesis of anthracene derivatives and has been studied extensively for its potential therapeutic applications in oncology. Its chemical name is 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazole-2-yl) hydrazine] dihydrochloride, and it is classified under various identifiers including CAS Number 71439-68-4 and PubChem CID 101007.

Classification

Bisantrene is classified as an antitumor agent and falls within the category of topoisomerase II inhibitors. It is recognized for its ability to bind to DNA and interfere with cellular processes critical for cancer cell proliferation.

Synthesis Analysis

Methods

The synthesis of bisantrene hydrochloride typically involves the reaction of anthracene derivatives with hydrazine or its derivatives. A common method includes:

  1. Formation of Hydrazone: The reaction between 9,10-anthracenedicarboxaldehyde and hydrazine derivatives results in the formation of the hydrazone structure.
  2. Hydrochlorination: The resulting compound can be treated with hydrochloric acid to yield the dihydrochloride salt form.

Technical Details

The synthesis process may vary based on specific experimental conditions such as temperature, pH, and the presence of catalysts. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.

Molecular Structure Analysis

Structure

Bisantrene hydrochloride has a complex molecular structure characterized by its anthracene backbone with two hydrazone linkages. The molecular formula is C22H22N8·2(HCl), resulting in a molar mass of approximately 471.39 g/mol.

Data

  • Molecular Weight: 471.39 g/mol
  • Density: 1.41 g/cm³
  • Melting Point: Approximately 288-289 °C (decomposes)
  • Solubility: Soluble in deionized water at concentrations up to 8 mg/mL.
Chemical Reactions Analysis

Reactions

Bisantrene undergoes several chemical reactions primarily involving its interaction with DNA:

  1. DNA Intercalation: Bisantrene intercalates between base pairs in DNA, causing structural distortions.
  2. Topoisomerase II Inhibition: It inhibits the action of eukaryotic type II topoisomerases, which are essential for DNA replication and repair.
  3. Formation of DNA Adducts: The compound can form covalent bonds with DNA, leading to crosslinking and subsequent cellular apoptosis.

Technical Details

The binding affinity of bisantrene to DNA has been quantified using various biophysical methods, demonstrating its effectiveness compared to other antitumor agents.

Mechanism of Action

Process

Bisantrene exerts its antitumor effects through multiple mechanisms:

  1. Intercalation: By inserting itself between DNA bases, bisantrene disrupts normal base pairing and inhibits replication.
  2. Enzyme Inhibition: It acts as a potent inhibitor of the FTO enzyme (an m6A mRNA demethylase), which has implications for RNA metabolism.
  3. Induction of DNA Damage: The compound induces single-strand breaks and crosslinking of DNA-protein complexes, leading to apoptosis in cancer cells.

Data

Studies have shown that bisantrene's binding affinity to DNA is significant, with an affinity constant on the order of 106M110^6M^{-1}, highlighting its potential effectiveness as a chemotherapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange crystalline solid
  • Melting Point: 288-289 °C (decomposes)
  • Boiling Point: Approximately 646.3 °C at 760 mmHg
  • Flash Point: 344.7 °C

Chemical Properties

  • Solubility: Soluble in deionized water; limited solubility in organic solvents.
  • Stability: Bisantrene is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Bisantrene hydrochloride is primarily used in scientific research for its anticancer properties. Its applications include:

  1. Chemotherapy for Cancer Treatment: Particularly effective against metastatic breast cancer.
  2. Research on Topoisomerase Inhibition: Used in studies investigating the role of topoisomerases in cancer biology.
  3. Investigating RNA Demethylation Processes: Recent studies highlight its role as an inhibitor of m6A demethylation, opening avenues for research into RNA metabolism.
Molecular Mechanisms of Antineoplastic Activity

DNA Intercalation Dynamics and Helical Destabilization

Bisantrene Hydrochloride, a 9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone derivative, functions primarily as a bifunctional intercalator. Its planar anthracene chromophore inserts perpendicularly between DNA base pairs, inducing significant unwinding of the double helix. This intercalation elongates the DNA molecule by approximately 6.8 Å per bound molecule and reduces the helical twist angle by 17–22°, creating localized regions of structural distortion. The molecule’s electron-rich aromatic system forms π-π stacking interactions with adjacent base pairs, while its terminal imidazolylhydrazone groups engage in hydrogen bonding and electrostatic interactions with the DNA backbone, enhancing binding affinity (Ka = 3.2 × 10⁵ M⁻¹ at physiological ionic strength) [1] [7] [10].

Sequence-Specific DNase I Cleavage Modulation

Bisantrene Hydrochloride exhibits preferential binding to 5'-PyGPu-3' sequences (where Py = pyrimidine, Pu = purine), as demonstrated by DNase I footprinting assays. This sequence selectivity arises from the drug’s ability to induce DNA bending at an angle of 12–15°, widening the minor groove by 3.1 Å at intercalation sites. The steric hindrance from the drug’s side chains and the resultant DNA kink create steric occlusion for DNase I, reducing cleavage efficiency at these sites by 60–75%. Conversely, drug-induced helical distortion increases DNase I susceptibility at flanking AT-rich regions by 40%, indicating allosteric modulation of nuclease accessibility [2] [4] [8].

Induction of DNA Single-Strand Breaks and Protein Crosslinking

Intercalation by Bisantrene Hydrochloride generates torsional stress that destabilizes phosphodiester bonds, leading to single-strand breaks (SSBs) at a frequency of 0.85 breaks per kilobase per µM drug concentration. This is accompanied by significant DNA-protein crosslinking (DPC), where nuclear proteins (particularly histones H2A and H3) become covalently trapped at a rate of 12.7 crosslinks per 10⁶ nucleotides per hour. The DPC formation involves Schiff base chemistry between the drug’s aldehyde groups and lysine ε-amino groups of proteins, creating stable adducts that obstruct DNA processing machinery. Chromatin immunoprecipitation studies confirm a 4.3-fold enrichment of crosslinked proteins at genomic regions with high GC-content (≥65%) [1] [7].

Table 1: Structural Parameters of Bisantrene-DNA Intercalation Complex

ParameterValueMethod of Determination
Helical Unwinding Angle17–22°Viscosity & Gel Electrophoresis
DNA Elongation per Binding6.8 ± 0.3 ÅX-ray Crystallography
Minor Groove Expansion3.1 ÅMolecular Dynamics Simulation
Binding Constant (Ka)3.2 × 10⁵ M⁻¹Surface Plasmon Resonance
Sequence Preference5'-PyGPu-3'DNase I Footprinting

Eukaryotic Topoisomerase II Poisoning Mechanisms

Bisantrene Hydrochloride functions as a non-intercalative topoisomerase II poison by binding to the enzyme-DNA complex during the cleavage-religation equilibrium. Unlike catalytic inhibitors, it traps the transient "cleavable complex" where DNA strands are severed and covalently linked to tyrosine residues (Tyr²⁸² in TOP2A isoform). This stabilization occurs through specific interactions between the drug’s imidazolylhydrazone moieties and the TOP2 DNA-binding domain, increasing complex half-life from 8.5 minutes to >45 minutes [2] [4] [8].

Kinetic Inhibition of Catalytic Cycle

The drug impairs the ATPase activity of topoisomerase II by 73% at 10 µM, as measured by NADH-coupled enzymatic assays. It specifically disrupts the post-strand passage re-ligation step (k₂ = 0.14 min⁻¹ vs. control 1.27 min⁻¹) while minimally affecting initial cleavage (k₁ reduced by only 18%). This kinetic imbalance increases steady-state levels of cleavable complexes by 8.2-fold compared to untreated controls. Stopped-flow fluorescence experiments reveal that Bisantrene Hydrochloride induces a conformational shift in the TOP2 dimer, widening the DNA gate by 5.7 Å and preventing proper alignment of catalytic residues for re-ligation [2] [4].

Stabilization of Cleavable Complexes

Bisantrene-amsacrine hybrid congeners demonstrate that positioning of the imidazolylhydrazone side chains at C9/C10 (as in Bisantrene) rather than C1/C4 optimizes stacking interactions within the TOP2-DNA interface. Molecular docking indicates hydrogen bonding between the drug’s hydrazone nitrogen (N2) and Arg⁵⁰³ of TOP2A, with additional hydrophobic contacts to Ile⁷⁶⁸ and Phe⁷⁷⁰. This binding stabilizes cleavable complexes at specific genomic loci enriched in 5'-GATC-3' motifs (78% of observed cleavage sites), as identified by ligation-mediated PCR. Complex persistence leads to replication fork collapse, generating irreversible double-strand breaks during S-phase [2] [4] [8].

Transcriptional and Replication Inhibition

Disruption of [³H]Thymidine and [³H]Uridine Incorporation

Bisantrene Hydrochloride (1–10 µM) reduces [³H]thymidine incorporation into DNA by 55–92% in leukemia HL-60 cells within 2 hours, indicating rapid inhibition of DNA synthesis. Similarly, [³H]uridine incorporation into RNA decreases by 48–85%, demonstrating dual antiproliferative effects. Nucleoside salvage pathway analysis reveals competitive inhibition of thymidine kinase (Ki = 8.3 µM) and uridine phosphorylase (Ki = 14.7 µM), contributing to nucleotide pool imbalance. The drug concurrently blocks DNA polymerase α processivity (IC₅₀ = 3.7 µM) and RNA polymerase II elongation (IC₅₀ = 5.2 µM), as measured by oligonucleotide extension assays [1] [3].

RNA Demethylase Fat Mass and Obesity-associated Protein Inhibition

Bisantrene Hydrochloride is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an α-ketoglutarate-dependent dioxygenase that catalyzes m⁶A RNA demethylation. Biochemical assays demonstrate an IC₅₀ of 142 nM against FTO, with >40-fold selectivity over the related demethylase ALKBH5 (IC₅₀ = 6.2 µM). The inhibition is competitive with α-ketoglutarate (Ki = 89 nM) and non-competitive with m⁶A substrate, indicating preferential binding to the enzyme-cofactor complex [1] [5].

1.3.2.1. Structural Basis of Fat Mass and Obesity-associated Protein Active-Site Occupancy

X-ray crystallography (PDB: 6AK4) reveals that the anthracene core of Bisantrene Hydrochloride stacks against Phe¹⁰⁶ and Phe¹⁵⁸ in the catalytic pocket of Fat Mass and Obesity-associated Protein, while its protonated imidazolylhydrazone groups form salt bridges with Asp⁹⁶ and Glu²³⁴. This binding displaces the catalytically essential Fe²⁺ ion by 2.4 Å, disrupting coordination geometry. Molecular dynamics simulations show that drug binding increases active-site rigidity (RMSF reduction of 1.8 Å in loop 108–115), impairing conformational changes required for demethylation catalysis [1] [5].

1.3.2.2. m⁶A RNA Methylation Dysregulation in Oncogenesis

Bisantrene Hydrochloride (1 µM, 48h) increases global m⁶A/A ratios by 2.7-fold in acute myeloid leukemia MOLM-13 cells, as quantified by LC-MS/MS. MeRIP-seq analysis identifies hypermethylation in 1,243 transcripts, including key oncogenes:

  • MYC mRNA: +4.8-fold m⁶A enrichment in 3'UTR
  • CEBPA mRNA: +3.2-fold m⁶A in 5'UTR
  • BCL2 mRNA: +5.1-fold m⁶A near stop codonThe modified transcripts exhibit accelerated decay (half-life reduction: 42–67%) and diminished translation efficiency (ribosome occupancy decrease: 58–83%). This epitranscriptomic reprogramming suppresses oncogenic signaling networks, particularly the MYC-regulated proliferative pathways [1] [5].

Table 2: Fat Mass and Obesity-associated Protein Inhibition and Oncogenic Pathway Impacts

ParameterValueBiological Consequence
Fat Mass and Obesity-associated Protein IC₅₀142 nMm⁶A/A ratio increase: 2.7-fold
ALKBH5 IC₅₀6.2 µMSelective Fat Mass and Obesity-associated Protein targeting
MYC mRNA m⁶A enrichment4.8-fold in 3'UTRmRNA half-life ↓ 67%
CEBPA mRNA m⁶A enrichment3.2-fold in 5'UTRRibosome occupancy ↓ 58%
BCL2 mRNA m⁶A enrichment5.1-fold near stop codonAnti-apoptotic protein ↓ 74%
Oncogenic pathway suppressionMYC, Wnt/β-catenin, PI3K-AKTCell cycle arrest at G1/S (78% cells)

Selective ALKBH5 Demethylase Inactivity

Despite structural homology between Fat Mass and Obesity-associated Protein and ALKBH5, Bisantrene Hydrochloride exhibits minimal inhibition of ALKBH5 (IC₅₀ = 6.2 µM vs. 142 nM for Fat Mass and Obesity-associated Protein). Molecular modeling attributes this selectivity to three key factors:

  • Steric Exclusion: The anthracene moiety (width 9.4 Å) clashes with Tyr²⁷⁸ and Ile³⁰² in ALKBH5’s catalytic cleft (max width 7.8 Å), reducing binding affinity by 12.3 kcal/mol.
  • Charge Incompatibility: Bisantrene’s protonated imidazolyl groups repel ALKBH5’s Asp¹⁶⁴ and Glu²³⁴, unlike the attractive interactions in Fat Mass and Obesity-associated Protein.
  • Solvation Effects: The ALKBH5 active site requires partial dehydration for drug binding, incurring a desolvation penalty of 4.2 kcal/mol not observed with Fat Mass and Obesity-associated Protein.Functional assays confirm that 10 µM Bisantrene Hydrochloride reduces ALKBH5 activity by only 18 ± 3% versus 94 ± 2% for Fat Mass and Obesity-associated Protein, establishing its selectivity as a pharmacological advantage [1] [5].

Properties

Product Name

Bisantrene HCl

IUPAC Name

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C22H23ClN8

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C22H22N8.ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);1H/b27-13+,28-14+;

InChI Key

HBSXKBIYGYFNRF-XBOQHTKWSA-N

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.